(r)-4-Chloro-2-(1-hydroxyethyl)phenol
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Overview
Description
®-4-Chloro-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a chlorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol, providing excellent yields without the need for chromatographic purification . Another method involves the enzymatic synthesis using ketoreductase to perform the reduction of phenylephrine intermediates .
Industrial Production Methods
Industrial production of ®-4-Chloro-2-(1-hydroxyethyl)phenol typically involves scalable and green synthesis methods. The use of arylboronic acids and aqueous hydrogen peroxide in ethanol is a preferred route due to its simplicity and high efficiency . This method can be scaled up to at least 5 grams at room temperature with a one-minute reaction time, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-4-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromic acid, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorine-substituted position.
Major Products Formed
Oxidation: The major product formed is para-benzoquinone.
Reduction: The reduction of the hydroxyethyl group can lead to the formation of ethylphenol derivatives.
Substitution: Substitution reactions can yield various substituted phenols depending on the nucleophile used.
Scientific Research Applications
®-4-Chloro-2-(1-hydroxyethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a metabolite in various biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive phenols.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as dehydrogenases, which catalyze its oxidation to form corresponding aldehydes . This interaction is crucial for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxyethyl)phenol
- 4-Hydroxy-alpha-methyl-benzenemethanol
- 4-Hydroxy-alpha-methylbenzyl alcohol
Uniqueness
®-4-Chloro-2-(1-hydroxyethyl)phenol is unique due to the presence of both a chlorine atom and a hydroxyethyl group on the phenol ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
Biological Activity
(R)-4-Chloro-2-(1-hydroxyethyl)phenol is a chlorinated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a chlorine atom on the aromatic ring, which significantly influences its chemical reactivity and biological interactions. The compound has a molar mass of 138.16 g/mol, and its structure allows for hydrogen bonding, affecting its solubility in various solvents.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, where it disrupts microbial cell membranes, leading to cell death. The chlorinated phenolic structure is known to target lipid membranes in bacteria, making it a potential candidate for disinfectant formulations .
Antioxidant Activity
The presence of the hydroxyl group in this compound suggests potential antioxidant properties. This functional group can scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity could be beneficial in therapeutic applications aimed at reducing oxidative damage in cells.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Enzyme Interaction : The compound acts as a substrate for specific enzymes like dehydrogenases, facilitating its oxidation to form biologically active metabolites.
- Cell Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and subsequent cell lysis, particularly effective against gram-positive bacteria .
- Antioxidative Mechanism : By donating electrons to free radicals, the compound mitigates oxidative stress, which can contribute to cellular damage and disease progression.
Toxicological Profile
Understanding the toxicity of this compound is crucial for its safe application. Studies have shown that chlorinated phenols can exhibit varying degrees of toxicity based on their structural features and concentration levels. It is essential to evaluate these factors to assess safety in potential applications .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- A study demonstrated that the compound effectively inhibited bacterial growth in vitro, showcasing its potential as an antimicrobial agent.
- Another investigation suggested that the compound could enhance the transcript activity of certain viral genes, indicating possible antiviral properties .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
Compound Name | Molar Mass (g/mol) | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|
This compound | 138.16 | Yes | Yes |
3-Chloro-4-(1-hydroxyethyl)phenol | 138.16 | Yes | Moderate |
4-Amino-m-Cresol | 137.15 | Moderate | Yes |
Applications
The versatility of this compound extends across various fields:
- Pharmaceuticals : Due to its structural similarity to other bioactive phenolic compounds, it holds promise for therapeutic applications.
- Industrial Use : It is utilized in the production of polymers and other industrial chemicals due to its reactive nature and ability to participate in polymerization processes.
Properties
Molecular Formula |
C8H9ClO2 |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-2-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1 |
InChI Key |
MMEFEZLZLKQZJO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)O |
Origin of Product |
United States |
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